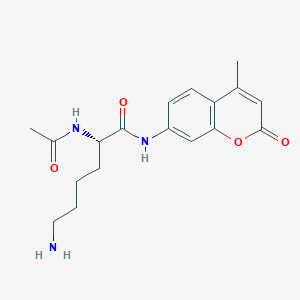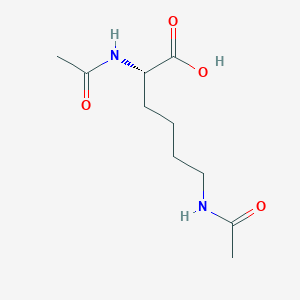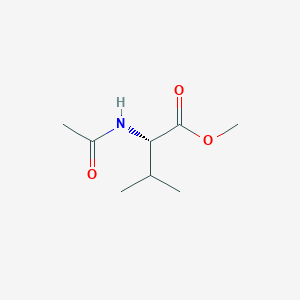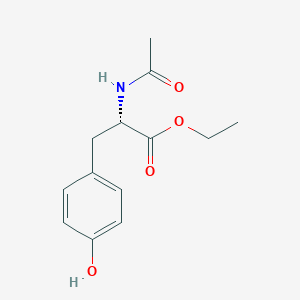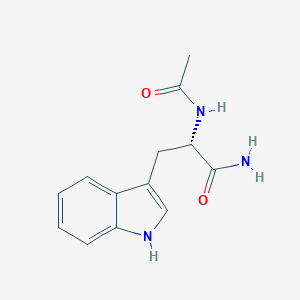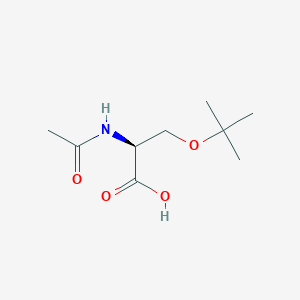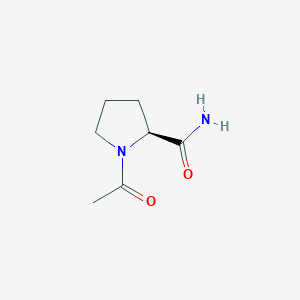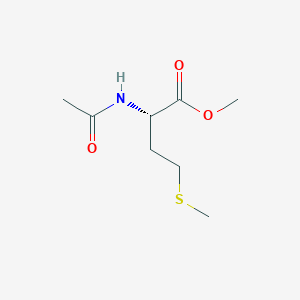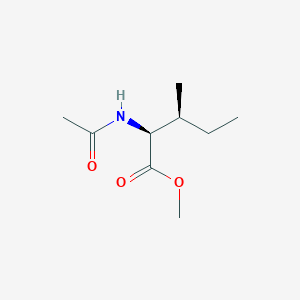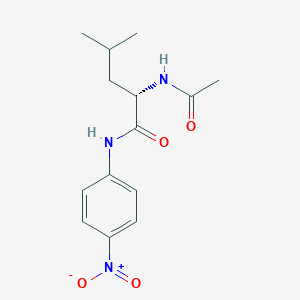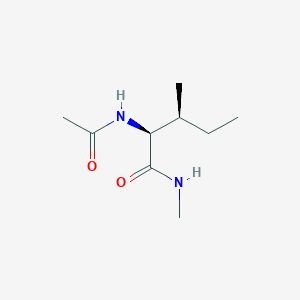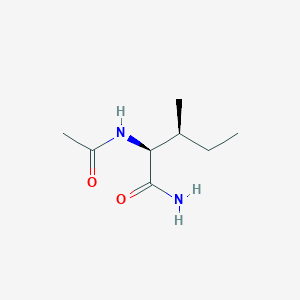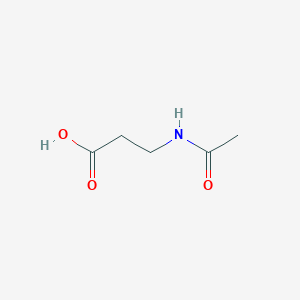
N-Acetyl-beta-alanine
Vue d'ensemble
Description
N-Acetyl-beta-alanine is an organic compound with the molecular formula C5H9NO3 . It is an abnormal amino acid metabolite formed in patients with isovaleric acidemia . It is derived from beta-alanine, an amino acid naturally present in foods like meats and dairy products .
Synthesis Analysis
Beta-alanine can be synthesized by bacteria, fungi, and plants, whereas animals need to obtain it from food . It plays various roles in the metabolism of animals, plants, and microorganisms . For example, beta-alanine is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .Molecular Structure Analysis
The molecular weight of N-Acetyl-beta-alanine is 131.13 . Its molecular formula is C5H9NO3 .Chemical Reactions Analysis
Beta-alanine plays various roles in the metabolism of animals, plants, and microorganisms . For example, beta-alanine is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .Physical And Chemical Properties Analysis
N-Acetyl-beta-alanine is an abnormal amino acid metabolite . It has a molecular weight of 131.13 and a molecular formula of C5H9NO3 .Applications De Recherche Scientifique
-
Biotechnological Production
- Field : Biotechnology
- Application : Beta-alanine is synthesized by bacteria, fungi, and plants, and it plays various roles in the metabolism of these organisms .
- Methods : Beta-alanine can be produced biotechnologically through whole-cell biocatalysis, enzyme-catalysis, and fermentation .
- Results : The biological production of beta-alanine has attracted more attention relative to chemical methods due to concerns regarding environmental issues and the depletion of fossil fuels .
-
Medicine
- Field : Medicine
- Application : Beta-alanine and its derivatives are widely used in medicine. It is mainly used for synthesizing pantothenic acid and calcium pantothenate .
- Methods : N-acetyl-beta-alanine can be converted by Aad (N-acetyl-beta-alanine deacetylase) to generate beta-alanine and acetate .
- Results : The use of beta-alanine in medicine has led to the production of many significant industrial chemicals .
-
Food and Feed Industry
- Field : Food and Feed Industry
- Application : In the food industry, beta-alanine can be used as a food additive to improve flavor and as a nutritional supplement to improve health . In the feed industry, the addition of beta-alanine to feed can regulate the muscle growth of livestock and poultry, improve the antioxidant capacity of muscle, and improve the quality of meat products .
- Methods : Beta-alanine can be added directly to food or feed .
- Results : For athletes, it can significantly increase the carnosine content in the body and thus enhance athletic ability .
-
Cosmetics, Water Purification, and Construction
- Field : Cosmetics, Water Purification, and Construction
- Application : Beta-alanine can be directly used in the production of poly-beta-alanine, which can be applied in cosmetics, water purification, and construction .
- Methods : Beta-alanine is used as a precursor in the production of poly-beta-alanine .
- Results : The use of beta-alanine in these fields has led to the production of many industrially important compounds .
-
Pharmaceuticals
- Field : Pharmaceuticals
- Application : Many industrially important compounds, such as 3-hydroxypropionic acid, poly 3-hydroxypropionate, pantothenic acid, carnosine, pamidronate and balasalazide, are synthesized using beta-alanine as an important precursor or intermediate .
- Methods : Beta-alanine is used as a precursor in the production of these compounds .
- Results : The use of beta-alanine in pharmaceuticals has led to the production of many significant industrial chemicals .
-
Environmental Applications
- Field : Environmental Applications
- Application : Beta-alanine can be directly used in the production of poly-beta-alanine, which can be applied in water purification .
- Methods : Beta-alanine is used as a precursor in the production of poly-beta-alanine .
- Results : The use of beta-alanine in water purification has led to the production of many industrially important compounds .
As for N-Acetyl-D-alanine, it may be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation and characterization of D-aminoacylase(s)/amidohydrolase(s). It may also be used to study aglycon pocket specific binding on vancomycin .
-
Chemical Synthesis
- Field : Chemical Industry
- Application : Beta-alanine is one of the very promising three-carbon platform compounds that can be applied in cosmetics and food additives and as a precursor in the chemical, pharmaceutical and material fields .
- Methods : Beta-alanine can be synthesized through chemical methods. The reaction conditions of the chemical method are extreme, including high temperatures and pressures, strongly acidic and strong alkaline conditions, etc., producing more byproducts and requiring high energy consumption .
- Results : Despite the harsh conditions, chemical synthesis of beta-alanine is relatively well developed .
-
Biological Synthesis
- Field : Biotechnology
- Application : Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for β-alanine .
- Methods : This involves the use of bacteria, fungi, and plants to synthesize beta-alanine .
- Results : These methods provide a reference for the development of a highly efficient and green production process for β-alanine and its industrialization, as well as providing a basis for further innovations in the synthesis of β-alanine .
As for N-Acetyl-D-alanine, it may be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation and characterization of D-aminoacylase(s)/amidohydrolase(s). N-acetyl-D-alanine may also be used to study aglycon pocket specific binding on vancomycin .
Safety And Hazards
N-Acetyl-beta-alanine is not recommended for food, drug, pesticide, or biocidal product use . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Some people have reported tingling of the skin after taking large doses of beta-alanine .
Orientations Futures
Propriétés
IUPAC Name |
3-acetamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLLAWRMBZNPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184343 | |
| Record name | N-Acetyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-beta-alanine | |
CAS RN |
3025-95-4 | |
| Record name | Acetyl-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3025-95-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-BETA-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWH65K85HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-beta-alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061880 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


